Cas no 7297-85-0 (Methyl 4,4-bis(4-hydroxyphenyl)pentanoate)

Methyl 4,4-bis(4-hydroxyphenyl)pentanoate structure
7297-85-0 structure
Product Name:Methyl 4,4-bis(4-hydroxyphenyl)pentanoate
CAS No:7297-85-0
MF:C18H20O4
MW:300.349005699158
CID:1758744
PubChem ID:247957
Update Time:2025-04-21

Methyl 4,4-bis(4-hydroxyphenyl)pentanoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4,4-bis(4-hydroxyphenyl)pentanoate
    • methyl 4,4-bis(4'-hydroxyphenyl)valerate
    • methyl 4,4'-bis (4-hydroxyphenyl)pentanoate
    • methyl 4,4-bis(4'-hydroxyphenyl)pentanoate
    • 4,4-bis-(4-hydroxy-phenyl)-valeric acid methyl ester
    • 2-Hexenoic acid, 4,4,5,5,6,6,6-heptafluoro-2-methyl-, methyl ester, (E)-
    • methyl 4,4'-bis(4-hydroxyphenyl)pentanoate
    • Methyl 4,4,5,5,6,6,6-heptafluoro-2-methyl-2-hexenoate
    • 4,4-bis-(4-hydroxyphenyl)pentanoic acid methyl ester
    • (E)-methyl 2-methyl-4,4,5,5,6,6,6-heptafluorohex-2-enoate
    • CTK3B9605
    • methyl 4,4-bis(4'-hydroxyphenyl)valerate; methyl 4,4'-bis (4-hydroxyphenyl)pentanoate; methyl 4,4-bis(4'-hydroxyphenyl)pentanoate; 4,4-bis-(4-hydroxy-phenyl)-valeric acid methyl ester; 2-Hexenoic acid, 4,4,5,5,6,6,6-heptafluoro-2-methyl-, methyl ester, (E)-; methyl 4,4'-bis(4-hydroxyphenyl)pentanoate; Methyl 4,4,5,5,6,6,6-heptafluoro-2-methyl-2-hexenoate; 4,4-bis-(4-hydroxyphenyl)pentanoic acid methyl ester; (E)-methyl 2-methyl-4,4,5,5,
    • DTXSID10964083
    • NSC63719
    • 7297-85-0
    • NSC-163486
    • NSC-63719
    • 4,4-bis(4-hydroxyphenyl)pentanoic acid methyl ester
    • 4-Hydroxy-.gamma.-(4-hydroxyphenyl)-.gamma.-methylbenzenebutanoic acid, methyl ester
    • SCHEMBL3125861
    • NSC163486
    • Inchi: 1S/C18H20O4/c1-18(12-11-17(21)22-2,13-3-7-15(19)8-4-13)14-5-9-16(20)10-6-14/h3-10,19-20H,11-12H2,1-2H3
    • InChI Key: JZCLWFULJLDXDT-UHFFFAOYSA-N
    • SMILES: O(C)C(CCC(C)(C1C=CC(=CC=1)O)C1C=CC(=CC=1)O)=O

Computed Properties

  • Exact Mass: 300.1362
  • Monoisotopic Mass: 300.13615911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • PSA: 66.76
  • LogP: 3.35700
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